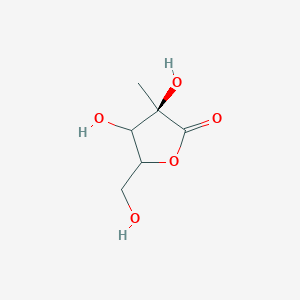

2-C-Methyl-D-ribo-pentonic acid gamma-lactone

Beschreibung

2-C-Methyl-D-ribo-pentonic acid gamma-lactone (CAS 492-30-8), also known as α-D-glucosaccharinic acid gamma-lactone or NSC 19768, is a cyclic ester derived from D-ribonic acid with a methyl substitution at the C2 position (Figure 1) . Its molecular formula is C₆H₁₀O₅ (molecular weight: 162.14 g/mol), and it exists as a solid at room temperature . The compound is a key intermediate in organic synthesis and pharmaceutical research, particularly in the production of ascorbic acid derivatives, where it is identified as Ascorbic Acid Impurity 17 . Safety assessments classify it as non-hazardous under standard handling conditions .

Eigenschaften

Molekularformel |

C6H10O5 |

|---|---|

Molekulargewicht |

162.14 g/mol |

IUPAC-Name |

(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |

InChI |

InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3?,4?,6-/m1/s1 |

InChI-Schlüssel |

WJBVKNHJSHYNHO-BBZZFXJRSA-N |

Isomerische SMILES |

C[C@]1(C(C(OC1=O)CO)O)O |

Kanonische SMILES |

CC1(C(C(OC1=O)CO)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Amadori Rearrangement-Based Methods

The Amadori reaction remains foundational, converting D-fructose to N-substituted fructosamine intermediates. For example, Booth et al. (2013) demonstrated a one-pot procedure using D-glucose and methylbenzylamine, followed by calcium oxide treatment, to yield 2-C-methyl-D-ribonic-γ-lactone at 27%. Critical parameters include:

Calcium Oxide-Mediated Cyclization

US Patent 7,598,373B2 details an improved process using calcium oxide in aqueous methanol (40–60°C), achieving 13.6% yield. Key modifications include:

Base-Free Synthesis Techniques

Recent advances eliminate strong bases by employing calcium chloride/sodium methoxide systems. WO2013188480A1 reports a 20–27% yield using:

- Catalyst : 0.2 equiv CaCl₂ with NaOMe in methanol/THF.

- Real-time monitoring : Infrared spectroscopy tracks lactone formation at 1783 cm⁻¹ (Fig. 2).

Process Optimization and Scalability

| Parameter | Amadori Method | CaO Method | Base-Free |

|---|---|---|---|

| Yield (%) | 27 | 13.6 | 20–27 |

| Temperature (°C) | 60–80 | 40–60 | 25–40 |

| Reaction Time (h) | 48 | 72 | 24 |

| Scalability | Pilot-tested | Lab-scale | Industrial |

Scalability challenges include calcium ion removal and solvent recovery. Continuous flow systems and membrane filtration are emerging solutions, reducing batch times by 30%.

Analytical Characterization

Post-synthesis analysis employs:

- HPLC : Quantifies lactone purity (>98%) and detects methylbenzylamine residuals (<0.1%).

- X-ray Diffraction : Confirms the 3T2 ring conformation (space group P2₁2₁2₁, a = 7.7429 Å, b = 8.3373 Å).

- NMR : δ 4.85 (d, J = 6.5 Hz, H-1), δ 1.45 (s, C-methyl).

Applications in Organic Synthesis

The lactone serves as a precursor for:

Analyse Chemischer Reaktionen

Types of Reactions

2-C-Methyl-D-ribo-pentonic acid gamma-lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert the lactone back to its corresponding alcohol.

Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Bromine, nitric acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, and alcohols.

Major Products Formed

Oxidation: Formation of 2-C-Methyl-D-ribonic acid.

Reduction: Formation of 2-C-Methyl-D-ribose.

Substitution: Formation of various substituted lactones and esters.

Wissenschaftliche Forschungsanwendungen

Use in Nucleoside and Nucleoside Analog Synthesis

- Production of Nucleosides and Analogs : 2-C-Methyl-D-ribonolactone is utilized in preparing nucleosides and nucleoside analogs, including 2'-C-methyl-nucleosides and 2'-C-methyl-3'-O-ester nucleosides, along with their salts and prodrugs . The production process involves using fewer reagents in less time, with simpler purification steps, resulting in greater product yields compared to prior art methods .

- Intermediary Product : It serves as an intermediate in creating nucleosides disubstituted at the 2'-C position, such as 2'-methyl-nucleosides or 2'-methyl-3'-O-valinyl-nucleosides .

- Efficient Synthetic Methods : Efficient and scalable synthetic methods are available for preparing 2-C-methyl sugar intermediates, such as protected and unprotected 2-C-methyl-D-ribonic-gamma-lactone and 2-C-methyl-D-ribofuranose . These methods utilize inexpensive reagents, reduce reaction times, simplify purification, and increase product yields .

Synthesis Process Details

- Reaction with D-Fructose : The synthesis can involve reacting D-fructose with CaO to obtain 2-C-methyl-D-ribonic-gamma-lactone .

- Reduction to Ribofuranose : Optionally protected 2-C-methyl-D-ribonic-gamma-lactone can be reacted with a reducing agent like Red-Al in a solvent such as ethanol to obtain optionally protected 2-C-methyl-D-ribofurnanose .

- Coupling with an Unprotected Base : The process includes coupling an optionally protected 2-C-methyl-D-ribofurnanose with an unprotected base, such as cytosine, in the presence of an activating agent like a silylating agent .

- Reagent Combinations : Specific combinations of reagents can eliminate the need for separation, isolation, and purification during intermediate steps in the synthesis, enhancing efficiency and reducing racemization .

Advantages of Novel Synthesis Process

- Economy : The novel process increases the economy of steps in the improved processes .

- Cost-Effectiveness : The need for less time and fewer reagents results in greater overall cost-effectiveness, providing an industrially scalable and safe process .

- Scalability : The process is scalable to meet the requirements of industrial production .

- Increased Yields : The novel, improved process for preparing nucleosides and nucleoside analogs uses less amounts of reagents in less time with simpler purification steps and with greater product yields than found in the prior art .

Wirkmechanismus

The mechanism of action of 2-C-Methyl-D-ribo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes involved in carbohydrate metabolism, such as ribokinase and ribose-5-phosphate isomerase.

Pathways: The compound can modulate the pentose phosphate pathway, influencing the production of nucleotides and amino acids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Pentonic Acid Lactones

(a) 2-Deoxy-2,2-difluoro-D-threo-pentonic acid gamma-lactone (CAS 95058-77-8)

- Molecular Formula : C₅H₆F₂O₄ (MW: 168.10 g/mol)

- Properties : Solid (purity ≥98%), used as an intermediate in nucleoside synthesis .

- Key Difference : Fluorination at C2 and C3 positions enhances stability and alters reactivity compared to the methyl-substituted analogue .

(b) D-Glucono-delta-lactone (CAS 90-80-2)

- Molecular Formula : C₆H₁₀O₆ (MW: 178.00 g/mol)

- Properties : Solid (mp 160°C), widely used in food additives and pharmaceuticals. Initial pH of 1% solution is 4.0, dropping to 2.6 after 2 hours .

- Key Difference : The delta-lactone form (six-membered ring) contrasts with the gamma-lactone (five-membered ring) of the target compound, affecting solubility and hydrolysis rates .

Gamma-Lactones with Varied Substituents

(a) L-Gulonic gamma-lactone

(b) Gamma-Valerolactone (CAS 108-29-2)

- Molecular Formula : C₅H₈O₂ (MW: 100.12 g/mol)

- Applications : Solvent in green chemistry and flavoring agent. Lacks the hydroxyl and methyl groups of the target compound, reducing its polarity .

(c) Gamma-Undecalactone (CAS 104-67-6)

Research Implications and Gaps

- Reactivity : The methyl group in 2-C-Methyl-D-ribo-pentonic acid gamma-lactone sterically hinders nucleophilic attacks compared to unsubstituted lactones, influencing its utility in asymmetric synthesis .

- Biological Activity : Unlike L-gulonic gamma-lactone, the target compound lacks direct metabolic correlations, suggesting divergent biochemical pathways .

- Safety: While 2-C-Methyl-D-ribo-pentonic acid gamma-lactone is non-hazardous, fluorinated analogues (e.g., CAS 95058-77-8) require further toxicological evaluation .

Biologische Aktivität

2-C-Methyl-D-ribo-pentonic acid gamma-lactone is a compound of significant interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

2-C-Methyl-D-ribo-pentonic acid gamma-lactone is derived from ribose and is characterized by its lactone structure, which plays a crucial role in its biological activity. The synthesis typically involves several steps, including the alkylation of ribofuranosides and subsequent cyclization processes.

Synthesis Process

- Starting Materials : D-glucose or D-ribose

- Key Reagents : Benzoyl chloride, DMAP (4-Dimethylaminopyridine), triethylamine

- Yield : Approximately 70% under optimized conditions .

Biological Activity

The biological activity of 2-C-Methyl-D-ribo-pentonic acid gamma-lactone has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies .

Anticancer Activity

In vitro studies have demonstrated that 2-C-Methyl-D-ribo-pentonic acid gamma-lactone can induce apoptosis in cancer cell lines. It has been observed to inhibit cell proliferation in HL-60 cells (a human leukemia cell line) and murine splenocytes, suggesting its potential as an anticancer agent .

The mechanism through which 2-C-Methyl-D-ribo-pentonic acid gamma-lactone exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered signaling pathways associated with cell proliferation and inflammation .

- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for identifying 2-C-Methyl-D-ribo-pentonic acid gamma-lactone in complex biological matrices?

- Methodological Answer : Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) is effective for detecting gamma-lactones in metabolomic studies. For instance, in plant stress response research, hierarchical cluster analysis (HCA) of GC-TOF-MS data enabled differentiation of gamma-lactones from other metabolites under fluoride stress . Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) with UV detection are also critical for structural confirmation and purity assessment, particularly when distinguishing stereoisomers.

Q. How can researchers safely handle and store 2-C-Methyl-D-ribo-pentonic acid gamma-lactone in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for specific protocols. Key practices include storing the compound in airtight containers at 2–8°C to prevent hydrolysis, using chemical fume hoods during manipulation, and wearing nitrile gloves and eye protection. Stability studies under varying pH and temperature conditions are recommended to establish shelf-life, as gamma-lactones are prone to ring-opening reactions in aqueous environments .

Q. What synthetic routes are available for producing 2-C-Methyl-D-ribo-pentonic acid gamma-lactone and its fluorinated derivatives?

- Methodological Answer : Fluorinated analogs, such as 2-deoxy-2-fluoro derivatives, are synthesized via regioselective fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents. Intermediate steps often involve protecting group strategies (e.g., benzoylation) to stabilize reactive hydroxyl groups during lactonization . Enzymatic approaches using ketoreductases or lactonases may also optimize stereochemical outcomes.

Advanced Research Questions

Q. How do electrochemical properties of gamma-lactones inform their reactivity in biological systems?

- Methodological Answer : Polarographic studies of structurally similar lactones (e.g., D-arabinonic acid gamma-lactone) reveal distinct reduction waves correlating with ring stability and electron-withdrawing substituents. For example, cyclic voltammetry in tetraethylammonium chloride solutions shows lactone-specific waves at -2.6 V, which decay over time due to hydrolysis . Such data can predict metabolic oxidation/reduction pathways or guide the design of redox-stable analogs.

Q. What challenges arise in resolving contradictory data on the environmental fate of gamma-lactones, and how can analog read-across strategies address these gaps?

- Methodological Answer : Discrepancies in biodegradation or toxicity data often stem from structural variability. The U.S. EPA’s low-priority substance (LPS) designation process for glucono-delta-lactone utilized analog read-across (e.g., sodium glucoheptonate, calcium gluconate) to fill data gaps. Researchers should apply QSAR (quantitative structure-activity relationship) models and cross-validate findings with in vitro assays (e.g., microbial degradation studies) .

Q. How can metabolomic pathway analysis elucidate the role of 2-C-Methyl-D-ribo-pentonic acid gamma-lactone in plant stress responses?

- Methodological Answer : In tea plants under fluoride stress, pathway enrichment analysis via KEGG or MetaCyc databases linked gamma-lactones to pentose phosphate and ascorbate metabolism. Targeted LC-MS/MS quantification of intermediates (e.g., dehydroascorbate) and isotope labeling can validate hypothesized pathways . Multi-omics integration (transcriptomics + metabolomics) is recommended for mechanistic insights.

Q. What experimental designs are optimal for studying thermal degradation products of gamma-lactones, and how do these products impact toxicity assessments?

- Methodological Answer : Pyrolysis-GC-MS at controlled temperatures (e.g., 150–300°C) identifies degradation products like unsaturated lactones or phenolic derivatives, which may exhibit cytotoxicity. For example, phenol formation from heated glucose gamma-lactones necessitates Ames tests or mammalian cell viability assays to assess mutagenicity . Differential scanning calorimetry (DSC) can determine decomposition thresholds.

Data and Structural Analysis

Q. How do fluorination and methyl substitution at the C2 position alter the conformational stability of pentonic acid gamma-lactones?

- Methodological Answer : X-ray crystallography and density functional theory (DFT) calculations show that 2-C-methyl and 2-fluoro substituents enforce chair-like conformations in the furanose ring, reducing ring puckering. Comparative NMR studies (e.g., F NMR) of fluorinated analogs reveal deshielding effects that correlate with increased electrophilicity and hydrolytic susceptibility .

Q. What are the limitations of current analytical techniques in quantifying trace gamma-lactones in environmental samples?

- Methodological Answer : Low concentrations (<1 ppm) and matrix interference (e.g., humic acids) challenge detection. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Derivatization using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances GC-MS sensitivity, while tandem MS (MRM mode) increases specificity in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.